Zincofol

Description

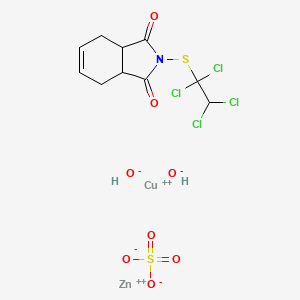

Properties

CAS No. |

75045-72-6 |

|---|---|

Molecular Formula |

C10H11Cl4CuNO8S2Zn |

Molecular Weight |

608.1 g/mol |

IUPAC Name |

copper;zinc;2-(1,1,2,2-tetrachloroethylsulfanyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione;dihydroxide;sulfate |

InChI |

InChI=1S/C10H9Cl4NO2S.Cu.H2O4S.2H2O.Zn/c11-9(12)10(13,14)18-15-7(16)5-3-1-2-4-6(5)8(15)17;;1-5(2,3)4;;;/h1-2,5-6,9H,3-4H2;;(H2,1,2,3,4);2*1H2;/q;+2;;;;+2/p-4 |

InChI Key |

OACJJCYBDIYDCQ-UHFFFAOYSA-J |

Canonical SMILES |

C1C=CCC2C1C(=O)N(C2=O)SC(C(Cl)Cl)(Cl)Cl.[OH-].[OH-].[O-]S(=O)(=O)[O-].[Cu+2].[Zn+2] |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Chemical Composition and Role of Zincofol+ Fertilizer

This technical guide provides an in-depth overview of the chemical composition of Zincofol+ fertilizer, a product of Maltose Bio Innovations Private Limited. The guide is intended for researchers and agricultural scientists interested in the technical specifications and physiological role of this micronutrient fertilizer.

Chemical Composition

This compound+ is a liquid fertilizer identified as a zinc amino acid chelate, produced through a fermentation process.[1][2] Its formulation is designed to prevent and treat zinc deficiency in a wide range of agricultural and horticultural crops.[3] The primary active component is chelated zinc, which enhances nutrient uptake by the plant. The physical and chemical properties are summarized below.

Data Presentation: Summary of Quantitative Specifications

| Parameter | Value |

| Form | Liquid[2] |

| Active Ingredient | Zinc amino acid chelate[2] |

| Zinc (as Zn) Content | 6.8%[2] |

| pH | 5.0 - 6.0[2] |

| Specific Gravity | 1.10 - 1.15[2] |

| Color | Brown[2] |

| Solubility | Water Soluble[2] |

In addition to the chelated zinc, the product is described as containing vitamins and minerals, though specific compounds and their concentrations are not detailed in the available literature.[1]

Role in Plant Physiology

The primary function of this compound+ is to supply zinc, an essential micronutrient for plants. Zinc acts as a cofactor for numerous enzymes and is involved in critical metabolic pathways. The zinc amino acid chelate formulation facilitates the absorption and translocation of zinc within the plant.

The key physiological roles of zinc provided by this compound+ include:

-

Enzyme Activation: It activates enzymes responsible for the synthesis of specific proteins.[3][2]

-

Chlorophyll (B73375) and Carbohydrate Formation: The fertilizer aids in the formation of chlorophyll and the synthesis of carbohydrates.[3][2]

-

Starch Conversion: It is involved in the conversion of starches to sugars.[3][2]

-

Auxin Synthesis: Zinc is crucial for the formation of auxins, which are hormones that regulate growth and stem elongation.[3][2]

-

Stress Resistance: By correcting zinc deficiency, it helps plants withstand both abiotic and biotic stress.[3][2]

Methodologies and Pathways

Experimental Protocols

Detailed experimental protocols for the development and efficacy testing of this compound+ are proprietary to the manufacturer. However, the evaluation of zinc fertilizers typically involves standard agricultural research methodologies. These include:

-

Soil and Plant Tissue Analysis: Determining the need for zinc supplementation through soil tests (e.g., DTPA-extractable zinc) and analysis of plant tissues to identify nutrient deficiencies.[4]

-

Field Trials: Conducting controlled pot or field experiments to evaluate the effect of the fertilizer on plant growth, chlorophyll content, photosynthetic rate, and final crop yield.[5][6] Application methods, such as foliar spray or soil application, are often compared for effectiveness.[6]

Biochemical Pathway Visualization

The concept of "signaling pathways" for a fertilizer differs from that in pharmacology. For this compound+, the "pathway" is the established metabolic role of zinc in plant physiology. The diagram below illustrates the logical relationship between the application of this compound+ and its key functions in plant metabolism.

Caption: Metabolic role of this compound+ in plant physiology.

References

- 1. Shop For this compound + Zinc Amino Chelated Fertilizer Online | AgriBegri [agribegri.com]

- 2. indiamart.com [indiamart.com]

- 3. badikheti.com [badikheti.com]

- 4. Zinc for crop production | UMN Extension [extension.umn.edu]

- 5. mdpi.com [mdpi.com]

- 6. Effectiveness of Foliar and Soil Application of Zinc Fertilizer on Growth Characteristics of Vigna unguiculata [arccjournals.com]

A Technical Guide to the Putative Mechanism of Action of Zinc and Folic Acid in Plant Physiology

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: "Zincofol" is a brand name for a human dietary supplement. This document outlines the established physiological mechanisms of its core components relevant to plant science, namely Zinc (Zn) and Folic Acid (Vitamin B9), to provide a scientific framework for understanding their effects on plants.

Executive Summary

Zinc (Zn) and Folic Acid (folates) are critical for plant growth, development, and stress response. Zinc is an essential micronutrient that functions primarily as a structural component or catalytic cofactor in over 300 enzymes, playing a vital role in processes ranging from photosynthesis and protein synthesis to hormone regulation and defense against oxidative stress.[1][2] Folates, a class of B vitamins, are central to one-carbon metabolism, providing the molecular units necessary for the synthesis of nucleic acids, amino acids, and other essential biomolecules.[3][4] This guide details the individual and potential synergistic mechanisms of action of zinc and folic acid in plants, providing a technical foundation for research and development in plant nutrition and biostimulation.

The Role and Mechanism of Action of Zinc (Zn) in Plants

Zinc is an indispensable micronutrient absorbed by plant roots primarily as the divalent cation Zn²⁺.[1] Its functions are multifaceted, impacting nearly every aspect of plant life.

Core Functions and Physiological Impact

Zinc's primary role is as a metal component of enzymes or as a functional, structural, or regulatory cofactor. It is essential for:

-

Enzyme Activation: Zinc is a key component in all six classes of enzymes, including RNA polymerase, superoxide (B77818) dismutase (Cu/Zn-SOD), and carbonic anhydrase.[1][5][6]

-

Photosynthesis and Carbohydrate Metabolism: It is involved in chlorophyll (B73375) synthesis and is a component of carbonic anhydrase, which facilitates CO₂ fixation.[2] Zinc deficiency can lead to a significant reduction in photosynthetic rate and carbohydrate accumulation.

-

Protein Synthesis: Zinc is required for the structural integrity of ribosomes and is involved in protein synthesis.[1]

-

Hormone Synthesis: Zinc is crucial for the synthesis of tryptophan, an amino acid that is a precursor to auxin (indole-3-acetic acid), the primary hormone regulating plant growth and development.[1][6]

-

Membrane Integrity and Stress Tolerance: Zinc helps maintain the stability of cell membranes by protecting sulfhydryl groups of membrane proteins from oxidation.[1][5] It also plays a role in detoxifying reactive oxygen species (ROS), thereby protecting cells from oxidative damage under stress conditions.[5]

Zinc Uptake and Translocation

-

Root Uptake: Zinc is taken up from the soil solution by root epidermal cells, primarily through facilitated diffusion mediated by transporters from the ZIP (ZRT, IRT-like Proteins) family.[7][8][9]

-

Radial Transport: Once inside the root, zinc moves through the symplastic pathway (from cell to cell via plasmodesmata) towards the vascular cylinder.[8]

-

Xylem Loading and Long-Distance Transport: Zinc is actively loaded into the xylem for transport to the shoots by Heavy Metal ATPase (HMA) transporters.[7][8] From the xylem, it is distributed throughout the plant.

Quantitative Data on Zinc Function

| Parameter | Effect of Adequate Zinc | Effect of Zinc Deficiency | Key Enzymes/Processes Involved |

| Photosynthesis | Normal chlorophyll content and CO₂ fixation. | Chlorosis (yellowing of leaves), reduced photosynthetic rate. | Carbonic Anhydrase, Chlorophyll Synthesis Pathways.[2] |

| Growth Regulation | Proper internode elongation and leaf expansion. | Stunted growth, "rosetting" or bushy appearance due to shortened internodes. | Tryptophan Synthesis, Auxin (IAA) Biosynthesis.[6][10] |

| Enzyme Activity | Optimal function of >300 enzymes. | Reduced activity of Zn-dependent enzymes. | RNA Polymerase, Alcohol Dehydrogenase, Cu/Zn Superoxide Dismutase.[1] |

| Membrane Stability | High membrane integrity, low electrolyte leakage. | Increased membrane permeability and leakage, oxidative damage. | Protection of sulfhydryl groups, ROS scavenging.[5] |

| Reproduction | Successful flower and seed formation. | Poor pollination, reduced seed quality and viability. | Pollen formation and viability processes.[2] |

The Role and Mechanism of Action of Folic Acid (Folates) in Plants

Plants, unlike animals, can synthesize folates de novo.[3][11] Folates are a family of vitamers based on the core structure of tetrahydrofolate (THF) and are essential for central metabolic pathways.

Core Functions and Physiological Impact

The primary role of folates is to act as coenzymes in the transfer of one-carbon (C1) units (e.g., methyl, formyl groups). This is critical for:

-

Nucleic Acid Synthesis: Folate derivatives provide C1 units for the de novo synthesis of purines and thymidylate, essential building blocks of DNA and RNA. Folate deficiency can impair DNA synthesis and cell division.[3][4]

-

Amino Acid Metabolism: Folates are required for the synthesis of key amino acids such as methionine and glycine.[4][12]

-

Methylation Cycle: Through the synthesis of methionine, folates provide the precursor for S-adenosylmethionine (SAM), the universal methyl group donor for the methylation of DNA, proteins, lipids, and lignin.[3][4]

-

Stress Response: Folate metabolism is often upregulated in response to both biotic and abiotic stress, suggesting a role in plant defense and adaptation.[3][4] Exogenous application of folic acid has been shown to enhance tolerance to salinity and drought.[12][13]

Folate Biosynthesis Pathway

Folate biosynthesis is a complex process distributed across three subcellular compartments:

-

Plastids: The precursor para-aminobenzoic acid (pABA) is synthesized via the shikimate pathway.[14]

-

Cytosol: The pterin (B48896) precursor is synthesized from GTP.[14]

-

Mitochondria: The pterin and pABA precursors are transported to the mitochondria, where they are combined and converted into the final active form, tetrahydrofolate (THF), which is then polyglutamylated.[3][14]

Quantitative Data on Folic Acid Function

| Parameter | Effect of Adequate Folate | Effect of Folate Deficiency | Key Pathways/Processes Involved |

| Cell Division | Normal cell cycle progression and growth. | Impaired DNA synthesis, inhibited cell division, and stunted growth. | De novo synthesis of purines and thymidylate.[3][15] |

| Amino Acid Synthesis | Sufficient production of methionine, glycine, etc. | Reduced levels of essential amino acids. | One-Carbon Metabolism.[4] |

| Gene Regulation | Proper DNA methylation patterns. | Altered gene expression due to hypomethylation. | S-adenosylmethionine (SAM) Cycle.[3] |

| Stress Tolerance | Enhanced tolerance to oxidative and salt stress. | Increased susceptibility to environmental stressors. | Biosynthesis of antioxidants and osmoprotectants.[12] |

Visualizing Mechanisms and Workflows

Signaling and Metabolic Pathways

Caption: Simplified workflow of Zinc uptake, translocation, and function in a plant.

Caption: Overview of the Folate biosynthesis and one-carbon metabolism pathway in plants.

Experimental Protocols

Protocol 1: Evaluating the Effect of Zinc on Plant Growth Under Hydroponic Conditions

-

Plant Material: Select a model plant species (e.g., Arabidopsis thaliana or a crop like maize). Germinate seeds on a solid, nutrient-free medium.

-

Hydroponic Setup: Transfer 7-day-old seedlings to a hydroponic system containing a complete nutrient solution (e.g., Hoagland's solution) but lacking zinc.

-

Treatment Groups:

-

Control (0 µM ZnSO₄): Zinc-deficient condition.

-

Treatment 1 (e.g., 1 µM ZnSO₄): Optimal zinc concentration.

-

Treatment 2 (e.g., 10 µM ZnSO₄): High zinc concentration.

-

-

Growth Conditions: Grow plants for 14-21 days in a controlled environment chamber (e.g., 16h light/8h dark cycle, 22°C).

-

Data Collection:

-

Biomass: Measure shoot and root fresh and dry weight.

-

Morphology: Record root length, shoot height, and leaf area.

-

Physiology: Measure chlorophyll content (e.g., using a SPAD meter or spectrophotometry) and photosynthetic rate (using an infrared gas analyzer).

-

Elemental Analysis: Determine zinc concentration in root and shoot tissues using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

-

-

Statistical Analysis: Use ANOVA to determine significant differences between treatment groups.

Caption: Experimental workflow for a hydroponic study on zinc's effect on plant growth.

Conclusion

Zinc and folic acid operate through distinct yet complementary biochemical pathways that are fundamental to plant health. Zinc acts as a crucial structural and catalytic element in a vast array of proteins, directly impacting photosynthesis, growth regulation, and stress defense. Folic acid is the cornerstone of one-carbon metabolism, enabling the synthesis of the very building blocks of life—DNA, RNA, and essential amino acids. While their direct synergistic interactions are not extensively documented in plant literature, their combined importance suggests that a deficiency in one could limit the efficacy of the other. A thorough understanding of these mechanisms is paramount for developing advanced nutritional strategies to enhance crop yield, quality, and resilience in a changing global climate.

References

- 1. Functions and strategies for enhancing zinc availability in plants for sustainable agriculture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. omexcanada.com [omexcanada.com]

- 3. Frontiers | Folates in Plants: Research Advances and Progress in Crop Biofortification [frontiersin.org]

- 4. Folates in Plants: Research Advances and Progress in Crop Biofortification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fertilizer.org [fertilizer.org]

- 6. intermag.eu [intermag.eu]

- 7. Zinc uptake and radial transport in roots of Arabidopsis thaliana: a modelling approach to understand accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. Introduction to the Zinc Nutrient - Cropnuts [cropnuts.com]

- 11. Folate - Wikipedia [en.wikipedia.org]

- 12. Folic Acid Confers Tolerance against Salt Stress-Induced Oxidative Damages in Snap Beans through Regulation Growth, Metabolites, Antioxidant Machinery and Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Impact of Folic Acid in Modulating Antioxidant Activity, Osmoprotectants, Anatomical Responses, and Photosynthetic Efficiency of Plectranthus amboinicus Under Salinity Conditions [frontiersin.org]

A Technical Guide to the Fundamental Properties of Zinc/Chitosan-Folic Acid Nanoparticles

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The convergence of nanotechnology and medicine has paved the way for sophisticated drug delivery systems capable of targeted therapy and controlled release. Among these, nanoparticles composed of zinc, chitosan (B1678972), and folic acid (Zn/CS-FA) have emerged as a promising platform. This technical guide provides an in-depth overview of the core fundamental properties of these nanoparticles. It details their synthesis, physicochemical characteristics, and mechanisms of cellular interaction. This document consolidates quantitative data into comparative tables, outlines detailed experimental protocols for key characterization techniques, and visualizes critical workflows and biological pathways to serve as a comprehensive resource for the scientific community.

Introduction

Chitosan, a natural, biodegradable, and biocompatible polymer, serves as an excellent foundational material for nanoparticle-based drug delivery systems.[1][2] Its cationic nature facilitates interaction with negatively charged cell membranes, promoting cellular uptake via endocytosis.[1] The incorporation of zinc, often as zinc oxide (ZnO) or zinc sulfide (B99878) (ZnS), not only contributes to the structural integrity of the nanoparticle but can also impart intrinsic therapeutic properties, such as antibacterial and anticancer activities.[3][4]

The functionalization of the nanoparticle surface with folic acid (FA) is a key strategic enhancement for targeted drug delivery.[4] Many cancer cells overexpress folate receptors on their surface, making folic acid an effective targeting ligand that enables the nanoparticles to selectively bind to and be internalized by these malignant cells, thereby increasing therapeutic efficacy while minimizing off-target side effects.[4][5] This guide will explore the synthesis and characterization of this multi-component system.

Physicochemical Properties

The therapeutic efficacy of Zn/CS-FA nanoparticles is intrinsically linked to their physical and chemical characteristics. Properties such as particle size, surface charge (zeta potential), and polydispersity are critical determinants of their stability, biodistribution, and cellular uptake. The data presented below are compiled from studies on similar nanoparticle formulations and serve as a representative benchmark.

Quantitative Data Summary

The following tables summarize key quantitative data for Zn/CS-FA and analogous drug-loaded nanoparticle systems.

Table 1: Physicochemical Characteristics of Zn/CS-FA Nanoparticles

| Property | Value | Formulation Context | Source(s) |

| Average Particle Size | 463.67 ± 5.76 nm | ZnS/Chitosan-Folic Acid in 1% acetic acid | [1][6] |

| 22–41 nm | ZnO Nanoparticles loaded with Doxorubicin and Folic Acid | [5] | |

| Polydispersity Index (PDI) | 0.29 ± 0.02 | ZnS/Chitosan-Folic Acid | [6] |

| Zeta Potential | +60.06 ± 0.55 mV | Pure Chitosan | [6] |

| +49.57 ± 1.62 mV | ZnS/Chitosan-Folic Acid | [6] | |

| -29.3 ± 5.56 mV | Folic Acid-Chitosan-ZnO | [7] |

Note: The sign of the zeta potential can vary significantly based on the final surface chemistry, pH of the medium, and the specific synthesis method used.

Table 2: Representative Drug Loading and Release Characteristics

| Model Drug | Nanoparticle System | Encapsulation Efficiency (EE%) | Drug Loading Content (LC%) | Release Profile Summary | Source(s) |

| Methotrexate (MTX) | Folic Acid-Chitosan coated PLGA NPs | 79% | 21.2% | Nearly complete release after 48 hours. | [8][9] |

| 5-Fluorouracil (5-FU) | 5-FU/ZnO in Gelatin-Chitosan Biofilm | Not Reported | Not Reported | A maximum of 72.5% release over 24 hours. | [1] |

| Doxorubicin (DOX) | Doxorubicin-PLGA loaded Chitosan stabilized (Mn,Zn)Fe2O4 | Not Reported | Not Reported | pH-responsive: ~57% release at pH 4.0 within 5h; slower release at pH 7.4. | [10] |

| Doxorubicin (DOX) | Folic Acid-conjugated Oleoyl-Chitosan Magnetic NPs | 83.1% | 2.81% | pH-dependent: ~71% release at pH 5.5 vs. ~45% at pH 7.4 within 5h. | [11] |

Experimental Protocols & Workflows

This section provides detailed methodologies for the synthesis and characterization of Zn/CS-FA nanoparticles. A generalized workflow is presented below.

References

- 1. Synthesis and Evaluation of Gelatin–Chitosan Biofilms Incorporating Zinc Oxide Nanoparticles and 5-Fluorouracil for Cancer Treatment [mdpi.com]

- 2. doaj.org [doaj.org]

- 3. researchgate.net [researchgate.net]

- 4. ias.ac.in [ias.ac.in]

- 5. Doxorubicin and folic acid-loaded zinc oxide nanoparticles-based combined anti-tumor and anti-inflammatory approach for enhanced anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and characterization of Zinc/Chitosan-Folic acid complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Coating methotrexate-PLGA nanoparticles with folic acid-chitosan conjugate for cancer targeting [pharmacia.pensoft.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of doxorubicin-PLGA loaded chitosan stabilized (Mn, Zn)Fe2O4 nanoparticles: Biological activity and pH-responsive drug release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Efficacy of Zincofol in Agricultural Applications: A Technical Review

For Researchers, Scientists, and Agricultural Professionals

This technical guide delves into the scientific basis and practical application of Zincofol, a zinc amino acid chelate fertilizer, in modern agriculture. Zinc is an essential micronutrient for plant growth, playing a critical role in various physiological and biochemical processes. Deficiencies in this nutrient can lead to significant reductions in crop yield and quality. This document synthesizes available research on zinc amino acid chelates, the active component of this compound, to provide a comprehensive overview of its mechanism of action, efficacy, and application protocols.

The Role of Zinc in Plant Physiology

Zinc is a crucial cofactor for numerous enzymes involved in key metabolic pathways within plants. It is integral to the synthesis of proteins, carbohydrates, and chlorophyll (B73375).[1] Furthermore, zinc plays a vital role in the production of auxins, a class of plant hormones that regulate growth and development, including stem elongation.[1] An adequate supply of zinc also enhances a plant's ability to withstand both biotic and abiotic stresses.

The general pathway of zinc utilization in plants begins with its absorption from the soil by the roots, followed by translocation to various plant tissues. As a component of enzymes, zinc participates in a multitude of cellular reactions essential for healthy growth and development.

Efficacy of Zinc Amino Acid Chelates: A Review of Quantitative Data

The following tables summarize key findings from independent scientific studies on the impact of zinc amino acid chelates on crop yield and quality.

Table 1: Effect of Zinc Amino Acid Chelates on Crop Yield

| Crop | Treatment | Yield Increase vs. Control | Yield Increase vs. Zinc Sulfate (B86663) | Source |

| Wheat | Foliar Spray (Zn-Amino Acid Chelate) | 15.2% (Year 1), 19.2% (Year 2) | Not specified | [2] |

| Rice | 0.3% Foliar Spray (Zn-Amino Acid Chelate) | 4.7% | 2.0% | [3] |

| Fodder Corn | Foliar Spray (Zn + Amino Acids) | 10% | Not specified | [4][5] |

Table 2: Effect of Zinc Amino Acid Chelates on Crop Quality

| Crop | Treatment | Parameter | Improvement vs. Zinc Sulfate | Source |

| Rice | 0.3% Foliar Spray (Zn-Amino Acid Chelate) | Milled Rice Zinc Content | 29.3% | [3] |

| Rice | 0.3% Foliar Spray (Zn-Amino Acid Chelate) | Head Rice Rate | 6.7% | [3] |

| Rice | 0.3% Foliar Spray (Zn-Amino Acid Chelate) | Protein Content | 28.3% | [3] |

Experimental Protocols for Evaluating Zinc Fertilizer Efficacy

The following outlines a general experimental workflow for assessing the efficacy of zinc fertilizers like this compound in an agricultural setting. This protocol is a composite of standard methodologies employed in agronomic research.

Site Selection and Soil Analysis

Select a field with a history of zinc deficiency or with soil test results indicating low levels of available zinc. Conduct a baseline soil analysis to determine the initial zinc concentration. The Diethylene Triamine Pentaacetic Acid (DTPA) extraction method is a standard procedure for measuring plant-available zinc in soils.

Experimental Design and Treatment Application

Establish experimental plots using a randomized complete block design to minimize the effects of soil variability. Treatments should include a control (no zinc application), this compound at the recommended application rate, and a standard zinc fertilizer such as zinc sulfate for comparison.

For foliar application, this compound is typically applied at a rate of 1-1.5 ml per liter of water during the pre-flowering to post-fruit set stages.[1] For soil application or fertigation, a general dosage is 1 to 2 liters per acre.[1]

Data Collection and Analysis

Throughout the growing season, collect data on plant health and growth parameters. This can include measurements of chlorophyll content using a SPAD meter, plant height, and biomass.

At maturity, harvest the plots and measure the crop yield. Sub-samples should be collected for quality analysis, which may include determining the zinc concentration in the grain or edible portions, as well as other quality parameters such as protein content.

All collected data should be subjected to statistical analysis (e.g., ANOVA) to determine the significance of the differences observed between the treatments.

Conclusion

The available scientific literature strongly supports the efficacy of zinc amino acid chelates as a superior form of zinc fertilization for improving both crop yield and quality. While direct, peer-reviewed studies on the specific commercial product "this compound" are limited, the extensive research on its core component provides a solid foundation for its use in agricultural science. The enhanced bioavailability of chelated zinc offers a promising solution for addressing zinc deficiencies in a wide range of crops, ultimately contributing to improved agricultural productivity and nutritional security. Further field trials on the "this compound" formulation are warranted to generate specific data and optimize application protocols for various cropping systems.

References

- 1. Shop For this compound + Zinc Amino Chelated Fertilizer Online | AgriBegri [agribegri.com]

- 2. researchgate.net [researchgate.net]

- 3. Effects of spraying zinc chelate fertilizer on the grain yield, zinc content and quality of rice [hbnykx.cn]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Role of Chelated Zinc Fertilizers in Enhancing Crop Zinc Uptake

Introduction

Zinc (Zn) is an essential micronutrient for plant growth and development, playing a crucial role in various physiological and biochemical processes.[1][2] It is a key component of many enzymes and proteins, and is vital for hormone synthesis (auxin), chlorophyll (B73375) formation, and carbohydrate metabolism.[3][4] However, zinc deficiency is a widespread agricultural problem, limiting crop yields and nutritional quality globally.[1][5] Chelated zinc fertilizers, such as Zincofol (a zinc amino acid chelate), have emerged as an effective solution to address this issue by improving zinc availability and uptake by crops. This technical guide provides a comprehensive overview of the role of chelated zinc in crop nutrition, supported by data, experimental protocols, and visualizations of the underlying mechanisms.

The Challenge of Zinc Availability in Soils

The availability of zinc in soils for plant uptake is often limited, even in soils with high total zinc content. Several soil factors contribute to this low availability:

-

High pH: In alkaline soils, zinc tends to form insoluble precipitates, making it unavailable to plants.

-

High Phosphorus Levels: Excessive phosphorus can induce zinc deficiency by inhibiting its uptake and translocation.[3][6]

-

Low Organic Matter: Soils with low organic matter content have a reduced capacity to hold and supply zinc to plants.[3]

-

Calcareous Soils: High levels of carbonates in calcareous soils can also lead to the precipitation of zinc, reducing its availability.

These factors necessitate the use of efficient zinc fertilization strategies to ensure adequate zinc nutrition for crops.

Data on Zinc Uptake and Crop Performance

The application of zinc fertilizers, particularly in chelated forms, has been shown to significantly enhance zinc uptake and improve crop performance. The following tables summarize quantitative data from various studies.

Table 1: Effect of Zinc Fertilization on Crop Yield and Zinc Concentration

| Crop | Zinc Source | Application Method | Application Rate | Yield Increase (%) | Zinc Concentration Increase in Tissue (%) | Reference |

| Knol Khol | Zinc Sulfate | Soil + Foliar | 4 kg/ha (soil) + 0.14% (foliar) | Significant | Significant | [2] |

| Cowpea | Zinc Sulfate | Foliar | 15 kg/ha | Significant | Not specified | [7] |

| Corn | Zinc Sulfate | Foliar | 17.25 ppm | 9736 kg/ha (yield) | Not specified | [8] |

| Corn | Zinc Sulfate | Foliar | 23 ppm | - | 454.3 grains/cob | [8] |

Table 2: Comparison of Different Zinc Fertilizer Application Methods

| Crop | Application Method | Key Findings | Reference |

| Knol Khol | Soil vs. Foliar | Combined soil and foliar application resulted in the highest nutrient uptake. | [2] |

| Cowpea | Soil vs. Foliar | Foliar application was more effective in increasing chlorophyll and protein content. | [7] |

| General | Soil vs. Foliar | Foliar application is a rapid way to correct zinc deficiency, especially during critical growth stages. | [1] |

Experimental Protocols for Assessing Zinc Uptake

To evaluate the efficacy of zinc fertilizers, a combination of field/pot experiments and laboratory analyses are employed.

Pot Experiment to Evaluate Zinc Fertilizer Efficacy

-

Soil Preparation: Collect soil from a zinc-deficient field. Air-dry the soil, sieve it (2 mm mesh), and mix it thoroughly. Analyze the baseline soil properties (pH, organic matter, available zinc).

-

Experimental Design: Use a completely randomized design (CRD) with multiple replications (e.g., 3-4). Treatments can include a control (no zinc), different zinc sources (e.g., zinc sulfate, chelated zinc), and various application rates.

-

Planting and Growth: Fill pots with a known weight of the prepared soil. Sow seeds of the test crop (e.g., maize, wheat). Thin the seedlings to a uniform number per pot after germination.

-

Fertilizer Application: Apply the zinc fertilizers according to the treatment plan. For soil application, mix the fertilizer with the soil before sowing. For foliar application, dissolve the fertilizer in water and spray it onto the leaves at a specific growth stage.

-

Data Collection:

-

Growth Parameters: Measure plant height, leaf area, and biomass at regular intervals.

-

Physiological Parameters: Measure chlorophyll content using a SPAD meter.

-

Yield Parameters: At maturity, harvest the plants and measure the grain/fruit yield.

-

-

Plant Tissue Analysis:

-

Dry the plant samples (shoots and roots separately) in an oven at 70°C until a constant weight is achieved.

-

Grind the dried samples into a fine powder.

-

Digest a known weight of the powdered sample using a di-acid mixture (e.g., nitric acid and perchloric acid).

-

Determine the zinc concentration in the digested sample using an Atomic Absorption Spectrophotometer (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

-

-

Statistical Analysis: Analyze the collected data using Analysis of Variance (ANOVA) to determine the statistical significance of the treatments.

Laboratory Protocol for DTPA-Extractable Zinc in Soil

The DTPA (Diethylenetriaminepentaacetic acid) extraction method is commonly used to estimate the plant-available zinc in the soil.

-

Reagent Preparation: Prepare the DTPA extracting solution (0.005 M DTPA, 0.01 M CaCl2, and 0.1 M triethanolamine (B1662121) [TEA], buffered at pH 7.3).

-

Extraction:

-

Take 10 g of air-dried, sieved soil in a 50 ml conical flask.

-

Add 20 ml of the DTPA extracting solution.

-

Shake the flask on a mechanical shaker for 2 hours.

-

-

Filtration: Filter the suspension through a Whatman No. 42 filter paper.

-

Analysis: Determine the zinc concentration in the filtrate using an AAS or ICP-MS.

Visualizing the Mechanisms of Zinc Uptake and Translocation

The following diagrams illustrate the key pathways and processes involved in zinc uptake by plants.

Caption: Simplified workflow of zinc uptake from the soil into the plant system.

The above diagram illustrates the general pathway of zinc uptake. Chelated zinc fertilizers, like this compound, play a crucial role by maintaining zinc in a soluble and plant-available form in the soil solution, thereby enhancing its uptake by root transporters.

Caption: A typical experimental workflow for evaluating the efficacy of zinc fertilizers.

This workflow outlines the key steps involved in conducting a scientific study to assess the impact of a zinc fertilizer on crop growth and zinc uptake.

Mechanism of Action of Chelated Zinc

Chelates are organic molecules that can "grasp" a metal ion, in this case, zinc, protecting it from interacting with other soil components that would otherwise render it unavailable. Zinc amino acid chelates, such as this compound, offer several advantages:

-

Enhanced Stability: The chelate protects the zinc ion from forming insoluble precipitates in the soil, keeping it in the soil solution for a longer period.

-

Increased Mobility: The organic coating of the chelate can improve the mobility of zinc in the soil, allowing it to reach the plant roots more effectively.

-

Improved Uptake: Plants can absorb the entire chelated zinc molecule or the zinc ion after it is released from the chelate at the root surface. This dual uptake mechanism can lead to more efficient zinc absorption.

Once inside the plant, zinc is transported through the xylem to the shoots, where it is utilized in various metabolic processes. The primary transporters involved in zinc uptake from the soil into the root cells belong to the ZIP (ZRT, IRT-like Protein) family.

Zinc deficiency is a significant constraint to crop production and nutritional quality. Chelated zinc fertilizers, exemplified by products like this compound, offer a highly effective means of delivering this essential micronutrient to crops. By maintaining zinc in a soluble and available form, these fertilizers enhance uptake, leading to improved plant growth, yield, and nutritional value. The use of standardized experimental protocols is crucial for evaluating the efficacy of different zinc fertilization strategies and for developing best management practices for sustainable agriculture.

References

- 1. researchgate.net [researchgate.net]

- 2. uasbangalore.edu.in [uasbangalore.edu.in]

- 3. Zinc for crop production | UMN Extension [extension.umn.edu]

- 4. Shop For this compound + Zinc Amino Chelated Fertilizer Online | AgriBegri [agribegri.com]

- 5. Functions and strategies for enhancing zinc availability in plants for sustainable agriculture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Zinc Uptake by Plants as Affected by Fertilization with Zn Sulfate, Phosphorus Availability, and Soil Properties [mdpi.com]

- 7. Effectiveness of Foliar and Soil Application of Zinc Fertilizer on Growth Characteristics of Vigna unguiculata [arccjournals.com]

- 8. Effect of Zinc Foliar Spray and Irrigation Frequency on The Performance of One Local Corn (Zea mays L.) Variety [agris.fao.org]

basic research on the biocompatibility of zinc folic acid nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biocompatibility of zinc folic acid nanoparticles, with a focus on core experimental protocols, quantitative data analysis, and the underlying cellular mechanisms. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and evaluation of nanoparticle-based drug delivery systems.

Introduction

Zinc oxide (ZnO) nanoparticles are increasingly investigated for biomedical applications due to their unique physicochemical properties. The functionalization of these nanoparticles with folic acid (FA) offers a promising strategy for targeted drug delivery, particularly in oncology, as many cancer cells overexpress folate receptors.[1] Understanding the biocompatibility of these FA-conjugated ZnO nanoparticles is paramount for their safe and effective clinical translation. This guide details the essential in vitro and in vivo assays used to assess their biocompatibility, presenting methodologies and key data from relevant studies.

Nanoparticle Synthesis and Characterization

A complete biocompatibility assessment begins with the thorough characterization of the nanoparticles.

Synthesis of Folic Acid-Conjugated Zinc Oxide Nanoparticles

A common method for synthesizing FA-conjugated ZnO nanoparticles is the sol-gel technique.

Protocol:

-

ZnO Nanoparticle Synthesis: Zinc diacetate is dissolved in distilled water. An ammonia (B1221849) solution is added to precipitate zinc hydroxide. The precipitate is then centrifuged, washed, and dried to obtain ZnO nanoparticles.[2]

-

Folic Acid Activation: Folic acid is dissolved in a mild alkaline solution.

-

Conjugation: The ZnO nanoparticle suspension is added to the activated folic acid solution and stirred to facilitate the conjugation of folic acid to the surface of the nanoparticles.[2]

Physicochemical Characterization

Key parameters to characterize include:

-

Size and Morphology: Determined by Transmission Electron Microscopy (TEM) and Dynamic Light Scattering (DLS).

-

Surface Charge: Measured as zeta potential.

-

Crystalline Structure: Analyzed using X-ray Diffraction (XRD).

-

Surface Chemistry and Conjugation Confirmation: Assessed by Fourier-Transform Infrared Spectroscopy (FTIR).

| Parameter | Typical Values | Reference |

| Mean Diameter (ZnO NPs) | 40 ± 5 nm | [2] |

| Mean Diameter (FA-ZnO NPs) | 20 ± 2 nm | [2] |

| Zeta Potential (ZnO NPs) | -5 mV | [2] |

| Zeta Potential (FA-ZnO NPs) | -15 mV | [2] |

In Vitro Biocompatibility Assessment

In vitro assays are crucial for the initial screening of nanoparticle biocompatibility.

Cytotoxicity Assays

3.1.1. MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Experimental Protocol:

-

Cell Seeding: Seed cells (e.g., L929, HeLa, HepG2) in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well and incubate for 24 hours.

-

Nanoparticle Treatment: Remove the culture medium and add fresh medium containing various concentrations of zinc folic acid nanoparticles. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

3.1.2. Lactate Dehydrogenase (LDH) Assay

This assay measures the release of the cytoplasmic enzyme LDH from cells with damaged membranes.

Experimental Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Incubation: Incubate the plate for the desired exposure time.

-

Supernatant Collection: Centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.

-

Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

-

Incubation: Add 100 µL of the reaction mixture to each well containing the supernatant and incubate for up to 30 minutes at room temperature, protected from light.

-

Absorbance Measurement: Measure the absorbance at 490 nm.

-

Data Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release control (cells lysed with a detergent).

Quantitative Cytotoxicity Data (IC50 Values in µg/mL)

| Cell Line | Nanoparticle | 24h | 48h | 72h | Reference |

| MDA-MB-231 | ZnO NPs | - | - | - | [2] |

| MDA-MB-231 | FA-ZnO NPs | - | - | - | [2] |

| A375 (Melanoma) | ZnO-Metformin-FA | - | 11.6 | - | [3] |

| T24 (Bladder Cancer) | ZnO-Metformin-FA | - | 2.9 | - | [3] |

Hemocompatibility Assessment

Hemolysis Assay (ASTM E2524)

This assay evaluates the potential of nanoparticles to damage red blood cells.

Experimental Protocol:

-

Blood Collection: Obtain fresh human or animal blood in tubes containing an anticoagulant (e.g., heparin).

-

Red Blood Cell (RBC) Suspension: Prepare a diluted RBC suspension in phosphate-buffered saline (PBS).

-

Nanoparticle Incubation: Add various concentrations of zinc folic acid nanoparticles to the RBC suspension. Use PBS as a negative control and deionized water as a positive control.

-

Incubation: Incubate the samples at 37°C for a specified time (e.g., 2-4 hours) with gentle agitation.

-

Centrifugation: Centrifuge the tubes to pellet the intact RBCs.

-

Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.

-

Data Analysis: Calculate the percentage of hemolysis relative to the positive control.

Genotoxicity Assessment

Comet Assay (Single Cell Gel Electrophoresis)

This assay detects DNA strand breaks in individual cells.

Experimental Protocol:

-

Cell Treatment: Expose cells to various concentrations of zinc folic acid nanoparticles for a defined period.

-

Cell Embedding: Mix the treated cells with low-melting-point agarose (B213101) and layer them onto a microscope slide.

-

Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize the comets using a fluorescence microscope.

-

Data Analysis: Quantify the extent of DNA damage by measuring parameters such as tail length, tail intensity, and tail moment using specialized software.

In Vivo Biocompatibility Assessment

Animal models provide crucial information on the systemic effects of nanoparticles.

Experimental Protocol (General):

-

Animal Model: Typically, mice or rats are used.

-

Administration: Zinc folic acid nanoparticles are administered via a relevant route (e.g., oral, intravenous).

-

Observation: Monitor the animals for any signs of toxicity, including changes in body weight, behavior, and overall health.

-

Blood Analysis: Collect blood samples to assess hematological and serum biochemical parameters.

-

Histopathology: After a predetermined period, euthanize the animals and collect major organs (liver, kidney, spleen, lungs, heart) for histological examination to identify any tissue damage or inflammation.

Summary of In Vivo Findings for ZnO Nanoparticles:

| Animal Model | Administration Route | Dose (mg/kg) | Key Findings | Reference |

| Male Albino Mice | Oral | 50, 300, 600 | Dose-dependent effects on liver and kidney. 50 mg/kg showed no obvious health hazards. | [3] |

| Male Rats | Oral | 100, 200, 300, 400, 600 | Dose-dependent increase in DNA fragmentation in liver and kidney cells. | [4][5] |

| C57BL/6 Mice | Oral | 750 | Induced immunosuppression. | [6] |

Cellular Uptake and Signaling Pathways

The biocompatibility and efficacy of zinc folic acid nanoparticles are intrinsically linked to their interaction with cells and the subsequent activation of cellular signaling pathways.

Cellular Uptake Mechanisms

Folic acid-conjugated nanoparticles are primarily internalized through receptor-mediated endocytosis.

References

- 1. tandfonline.com [tandfonline.com]

- 2. idk.org.rs [idk.org.rs]

- 3. Frontiers | Energy and Dynamics of Caveolae Trafficking [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Structures of human folate receptors reveal biological trafficking states and diversity in folate and antifolate recognition - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of Folic Acid in Zinc/Chitosan Nanoparticular Drug Delivery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The convergence of nanotechnology and targeted drug delivery has paved the way for innovative therapeutic strategies with enhanced efficacy and reduced off-target effects. Among the various nanocarriers being explored, zinc/chitosan (B1678972) nanoparticles have emerged as a promising platform due to their biocompatibility, biodegradability, and pH-sensitive drug release properties. The functionalization of these nanoparticles with folic acid represents a significant advancement, enabling active targeting of cancer cells that overexpress folate receptors. This technical guide provides an in-depth exploration of the pivotal role of folic acid in zinc/chitosan nanoparticle systems, detailing their synthesis, characterization, and the underlying mechanisms of targeted cellular uptake.

The Core Principle: Folic Acid as a Targeting Ligand

Folic acid, a B vitamin, is essential for cell growth and division. Many cancer cells exhibit a significantly higher expression of folate receptors (FRs) on their surface compared to healthy cells to meet their increased demand for this vitamin.[1][2] This differential expression provides a molecular target for therapeutic intervention. By conjugating folic acid to the surface of zinc/chitosan nanoparticles, these nanocarriers can selectively bind to and be internalized by cancer cells through a process known as folate receptor-mediated endocytosis.[2][3] This active targeting mechanism enhances the intracellular concentration of the encapsulated therapeutic agent, thereby improving its cytotoxic effect on cancer cells while minimizing exposure to healthy tissues.[4][5]

Synthesis and Characterization of Folic Acid-Conjugated Zinc/Chitosan Nanoparticles

The synthesis of these targeted nanoparticles typically involves a multi-step process, beginning with the formation of chitosan nanoparticles, followed by the incorporation of zinc and subsequent conjugation with folic acid.

Experimental Protocols

Protocol 1: Synthesis of Folic Acid-Conjugated Chitosan (FA-CS)

-

Objective: To covalently link folic acid to the chitosan polymer backbone.

-

Materials: Chitosan, 1% acetic acid, dimethyl sulfoxide (B87167) (DMSO), folic acid (FA), 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (EDC).[4][6]

-

Procedure:

-

Dissolve chitosan in a 1% acetic acid solution to obtain a chitosan solution (e.g., 0.5% w/v).[6]

-

In a separate container, dissolve folic acid and EDC in anhydrous DMSO.[6]

-

Slowly add the FA/EDC solution dropwise to the chitosan solution while stirring.[4][6]

-

Allow the reaction to proceed for a specified time (e.g., 16-24 hours) at room temperature in the dark to facilitate the formation of an amide bond between the carboxyl group of folic acid and the primary amine group of chitosan.[4][6]

-

Adjust the pH of the solution to precipitate the folic acid-chitosan conjugate (FA-CS).[4]

-

Recover the FA-CS conjugate by filtration or centrifugation, wash with deionized water, and lyophilize for storage.[4]

-

Protocol 2: Preparation of Folic Acid-Zinc/Chitosan Nanoparticles (FA-Zn-CS NPs)

-

Objective: To formulate the final targeted nanoparticles encapsulating a therapeutic agent.

-

Materials: FA-CS conjugate, 1% acetic acid, zinc chloride (or zinc sulfide), a cross-linking agent such as sodium tripolyphosphate (TPP), and the drug to be encapsulated (e.g., 5-Fluorouracil, Doxorubicin).[1][6]

-

Procedure:

-

Disperse the FA-CS conjugate in a 1% acetic acid solution.[6]

-

If encapsulating a drug, add an aqueous solution of the drug to the FA-CS solution and stir.[6]

-

Incorporate a zinc source, such as zinc chloride, into the mixture.[1]

-

Prepare an aqueous solution of the cross-linking agent, TPP.[6]

-

Add the TPP solution dropwise to the FA-CS/drug/zinc mixture under constant stirring or sonication to induce ionic gelation and the formation of nanoparticles.[4][6]

-

Separate the formed nanoparticles by centrifugation, wash with deionized water to remove unreacted reagents, and lyophilize for long-term stability.

-

Data Presentation: Physicochemical Properties

The physicochemical characteristics of the nanoparticles are critical for their in vivo performance. The table below summarizes typical quantitative data obtained from the characterization of these nanoparticles.

| Parameter | Unmodified CS NPs | FA-CS NPs | FA-Zn-CS NPs | Reference(s) |

| Particle Size (nm) | 150 - 250 | 38 ± 2 | 463.67 ± 5.76 | [4][5] |

| Polydispersity Index (PDI) | < 0.3 | < 0.3 | 0.29 ± 0.02 | |

| Zeta Potential (mV) | Positive | +13.6 ± 4.8 | +49.57 ± 1.62 | [5][7] |

| Drug Encapsulation Efficiency (%) | Varies | 45.4 ± 3.2 (Doxorubicin) | Varies | [5] |

| Drug Loading Efficiency (%) | Varies | 2.81 (Doxorubicin) | Varies | [4] |

Note: The values presented are illustrative and can vary significantly based on the specific formulation parameters.

Mandatory Visualizations: Pathways and Workflows

Visualizing the complex biological and chemical processes involved is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key aspects of the folic acid-zinc/chitosan nanoparticle system.

Signaling Pathway: Folate Receptor-Mediated Endocytosis

Caption: Folate receptor-mediated endocytosis of FA-Zn-CS nanoparticles.

Experimental Workflow: Nanoparticle Synthesis

Caption: Workflow for the synthesis of FA-Zn-CS nanoparticles.

Logical Relationship: The Targeting Strategy

Caption: The logical framework for targeted drug delivery.

Conclusion

The incorporation of folic acid as a targeting moiety on zinc/chitosan nanoparticles represents a sophisticated and effective strategy for enhancing the delivery of anticancer agents. This approach leverages the unique biology of cancer cells to achieve selective drug accumulation, thereby promising improved therapeutic outcomes and a more favorable safety profile. The methodologies and data presented in this guide offer a foundational understanding for researchers and drug development professionals seeking to advance this promising area of nanomedicine. Further research and development in this field will undoubtedly continue to refine these systems, bringing them closer to clinical application.

References

- 1. Synthesis and characterization of Zinc/Chitosan-Folic acid complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Folic acid-chitosan conjugated nanoparticles for improving tumor-targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Folic Acid-Chitosan Conjugated Nanoparticles for Improving Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Preliminary In-Depth Technical Guide on the Cytotoxicity of Zinc/Chitosan-Folic Acid Nanocomposites

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted delivery of therapeutic agents to cancer cells is a paramount objective in modern oncology. Zinc/Chitosan-Folic acid (Zn/CS-FA) nanocomposites represent a promising platform for such targeted therapies. This technical guide provides a preliminary overview of the cytotoxic potential of these nanocomposites, drawing upon existing research on similar formulations. Chitosan (B1678972), a biocompatible and biodegradable polymer, serves as a nanocarrier. The incorporation of zinc aims to induce cytotoxicity, while folic acid acts as a targeting moiety by binding to folate receptors, which are frequently overexpressed on the surface of various cancer cells. This document outlines the synthesis, proposed cytotoxic mechanisms, and relevant experimental protocols for evaluating the efficacy of Zn/CS-FA nanocomposites.

Synthesis of Zinc/Chitosan-Folic Acid Nanocomposites

The synthesis of Zn/CS-FA nanocomposites is a multi-step process involving the preparation of a chitosan-zinc complex followed by the conjugation of folic acid.

Experimental Protocol: Synthesis

-

Preparation of Chitosan Solution: Dissolve purified chitosan in a 1% acetic acid solution with sonication to ensure complete dissolution.

-

Formation of Zinc/Chitosan Complex: Add a solution of a zinc salt (e.g., zinc chloride) dropwise to the chitosan solution under constant stirring. Thioacetamide or a similar sulfur source may be used to form zinc sulfide (B99878) nanoparticles within the chitosan matrix.

-

Folic Acid Conjugation: To the dried Zinc/Chitosan complex redissolved in 1% acetic acid, add folic acid. A free radical initiator, such as potassium persulfate, can be used to facilitate the conjugation of folic acid to the chitosan backbone, often with gentle heating (e.g., 60°C).

-

Purification: The resulting Zn/CS-FA nanocomposite suspension is then purified through methods such as dialysis against deionized water to remove unreacted reagents, followed by lyophilization to obtain a dry powder.

In Vitro Cytotoxicity Assessment

The cytotoxic effects of Zn/CS-FA nanocomposites are primarily evaluated through cell viability and apoptosis assays on cancer cell lines known to overexpress folate receptors (e.g., HeLa, MCF-7, A549).

Data Presentation: Illustrative Cytotoxicity Data

Disclaimer: The following tables present illustrative quantitative data based on studies of similar chitosan-based, zinc-containing, and folic acid-targeted nanoparticles. Specific values for Zn/CS-FA will vary depending on the precise formulation, cell line, and experimental conditions.

Table 1: Cell Viability of A549 Lung Cancer Cells Treated with a Chitosan-AgNPs-Doxorubicin-Folic Acid Conjugate (Illustrative Example)

| Concentration (µg/mL) | % Cell Viability (after 48 hours) |

| 0 (Control) | 100 |

| 1.5 | ~92 |

| 3.125 | ~78 |

| 6.25 | ~60 |

| 12.5 | ~35 |

| 25 | ~11 |

This data is adapted from a study on a similar nanoparticle conjugate and is for illustrative purposes only.

Table 2: IC50 Values of Folic Acid-Targeted Chitosan Nanoparticles in Different Cancer Cell Lines (Illustrative Examples)

| Nanoparticle Formulation | Cell Line | Incubation Time (hours) | IC50 Value |

| CS-AgNPs-DOX-FA | A549 (Lung Cancer) | 48 | 10.44 µg/mL |

| CS-P-FA-NAB | NALM6 (Leukemia) | 24 | ~300 nM |

| CS-P-FA-NAB | NALM6 (Leukemia) | 48 | ~200 nM |

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of approximately 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.

-

Nanoparticle Treatment: Prepare serial dilutions of the Zn/CS-FA nanocomposites in cell culture medium and add them to the wells. Include untreated cells as a control.

-

Incubation: Incubate the treated cells for a specified period (e.g., 24 or 48 hours).

-

MTT Addition: After incubation, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Apoptosis as a Mechanism of Cell Death

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate malignant cells. Studies on related zinc-chitosan nanoparticles suggest that apoptosis is a primary mode of cell death induced by these materials.

Experimental Protocol: Annexin V-FITC and Propidium (B1200493) Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cancer cells with the Zn/CS-FA nanocomposites at their predetermined IC50 concentration for a specified duration.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol. Incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Necrotic cells: Annexin V-FITC negative and PI positive.

-

Signaling Pathways in Cytotoxicity

The precise signaling pathways activated by Zn/CS-FA nanocomposites are a subject of ongoing research. However, based on studies of similar nanoparticles, several key pathways are likely involved.

Extrinsic Apoptosis Pathway

Research on zinc-chitosan nanoparticles has indicated the involvement of the extrinsic apoptosis pathway through the activation of the Fas/CD95 death receptor.

Caption: Proposed extrinsic apoptosis pathway initiated by Zn/CS-FA nanoparticles.

Intrinsic Apoptosis Pathway and Oxidative Stress

Studies on chitosan-assembled zinc oxide nanoparticles have highlighted the generation of reactive oxygen species (ROS) as a key contributor to cytotoxicity. Elevated ROS levels can lead to mitochondrial dysfunction and the initiation of the intrinsic apoptosis pathway.

Caption: Proposed intrinsic apoptosis pathway via ROS generation.

Experimental Workflow

The following diagram illustrates a typical workflow for the preliminary cytotoxic evaluation of Zn/CS-FA nanocomposites.

Caption: Experimental workflow for cytotoxicity studies of Zn/CS-FA.

Conclusion

The preliminary data from related studies suggest that Zinc/Chitosan-Folic acid nanocomposites are a promising platform for targeted cancer therapy. Their cytotoxicity appears to be mediated through the induction of apoptosis, potentially involving both extrinsic and intrinsic pathways. Further research is required to establish a definitive dose-response relationship, determine precise IC50 values across a range of cancer cell lines, and fully elucidate the specific molecular mechanisms of action for this particular nanocomposite formulation. The experimental protocols and workflows outlined in this guide provide a robust framework for conducting such investigations.

The Influence of Zincofol on Chlorophyll Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effects of Zincofol, a zinc-based nutritional supplement, on the synthesis of chlorophyll (B73375) in plants. Through a comprehensive review of existing literature on zinc's role in plant physiology, this document outlines the core mechanisms by which zinc, the primary active component of products analogous to this compound, influences chlorophyll production. This guide presents quantitative data from relevant studies, details experimental methodologies for assessing chlorophyll content, and visualizes the key biochemical pathways involved. The information is intended to support researchers and scientists in understanding and further investigating the impact of zinc supplementation on plant health and productivity.

Introduction

Chlorophyll, the green pigment in plants, is paramount for photosynthesis, the process of converting light energy into chemical energy. The synthesis and stability of chlorophyll are influenced by various factors, including the availability of essential micronutrients. Zinc (Zn) is a critical micronutrient that plays a vital role in numerous physiological and biochemical processes within plants, including the biosynthesis of chlorophyll.[1][2] Zinc deficiency is a widespread agricultural problem that can lead to reduced chlorophyll content, chlorosis (yellowing of leaves), stunted growth, and ultimately, decreased crop yields.[3]

"this compound" is a trade name for products that may be analogous to zinc amino acid chelate fertilizers. These formulations are designed to provide plants with a readily available source of zinc to prevent or correct deficiencies. This guide examines the impact of such zinc-containing compounds on chlorophyll synthesis, drawing on data from studies of zinc amino acid chelates and other zinc fertilizers.

The Role of Zinc in Chlorophyll Synthesis

Zinc's influence on chlorophyll synthesis is multifaceted, primarily revolving around its function as a cofactor for numerous enzymes and its role in gene expression and protein synthesis.[1][2]

-

Enzyme Activation: Zinc is a structural component and activator of over 300 enzymes in plants.[1] Several of these enzymes are directly or indirectly involved in the chlorophyll biosynthesis pathway. For instance, zinc is a cofactor for enzymes involved in the synthesis of 5-aminolevulinic acid (ALA), a key precursor to chlorophyll.[4][5]

-

Protein Synthesis: The synthesis of chlorophyll is intrinsically linked to the production of specific proteins that form the chlorophyll-protein complexes within the chloroplasts.[1] Zinc is essential for the activity of RNA polymerase and the stability of ribosomes, both of which are fundamental to protein synthesis.[6] A deficiency in zinc can, therefore, impair the production of these vital proteins, leading to a reduction in chlorophyll content.

-

Chloroplast Structure and Function: Zinc plays a role in maintaining the structural integrity of chloroplasts, the cellular organelles where chlorophyll is located and photosynthesis occurs.[7] It helps protect chloroplasts from oxidative damage by activating antioxidant enzymes such as superoxide (B77818) dismutase (SOD).[8]

Quantitative Data on the Effect of Zinc Fertilization on Chlorophyll Content

The application of zinc-containing fertilizers has been shown to significantly increase the chlorophyll content in a variety of plant species. The following tables summarize quantitative data from several studies that have investigated the effects of zinc application on chlorophyll levels.

| Plant Species | Zinc Treatment | Measurement Method | Key Findings | Reference |

| Fodder Corn | Foliar spray with Zn and Zn + Amino Acid (AS) fertilizers | SPAD meter (relative chlorophyll content) | Zn treatment significantly increased SPAD units at 1, 2, and 4 weeks after treatment. Zn+AS2 treatment also showed a significant increase at 1 week. | [8] |

| Winter Wheat | Foliar application of zinc sulfate (B86663) heptahydrate solution | Spectrophotometry (acetone extraction) | In a drought year, zinc treatments tended to increase chlorophyll concentration, with increases of 38%–130% observed in some treated plots compared to the control. | [9] |

| Chickpea | Soil application of ZnSO4 (0, 0.5, 1.0, 1.5 kg da-1) | Spectrophotometry | Application of 1.0 kg da-1 Zn fertilizer resulted in a significant increase in leaf chlorophyll concentration. | [10] |

| Wheat (under salt stress) | Foliar application of ZnO nanoparticles (0.12 g pot-1) | Not specified | Significantly increased chlorophyll a and b contents by 24.6% and 10%, respectively, compared to control under salt stress. | [11] |

| Rice (under saline-sodic stress) | 2 µmol·L−1 zinc treatment | Spectrophotometry (acetone and ethanol (B145695) extraction) | Zinc supplementation increased the chloroplast pigment content in rice leaves under saline-sodic stress. | [12] |

Table 1: Summary of Quantitative Data on the Effect of Zinc Fertilization on Plant Chlorophyll Content.

Experimental Protocols

Measurement of Relative Chlorophyll Content using a SPAD Meter

This method provides a rapid and non-destructive estimation of chlorophyll content.

Protocol:

-

Calibrate the SPAD meter (e.g., Minolta SPAD-502) according to the manufacturer's instructions.

-

Select the youngest, fully developed leaves from the plant for measurement.

-

Position the leaf within the sensor head of the SPAD meter, ensuring the measurement area is free from veins, blemishes, or damage.

-

Record the SPAD reading.

-

Repeat the measurement on multiple leaves from different plants within the same treatment group to ensure statistical robustness (e.g., n=200).[8]

-

Average the readings for each treatment group to obtain the mean relative chlorophyll content.

Spectrophotometric Determination of Chlorophyll Concentration

This method provides a quantitative measurement of chlorophyll a, chlorophyll b, and total chlorophyll content.

Protocol:

-

Collect fresh leaf samples (e.g., 0.2 g) from the plant.[9]

-

Homogenize the leaf tissue in a mortar and pestle with a known volume of 80% acetone (B3395972) (e.g., 15 mL).[9]

-

Centrifuge the homogenate at a specified speed and duration (e.g., 1500 x g for 5 minutes) to pellet the cell debris.[9]

-

Carefully transfer the supernatant (the acetone extract containing the chlorophyll) to a clean tube.

-

Measure the absorbance of the extract at 663.2 nm and 646.8 nm using a spectrophotometer, with 80% acetone as a blank.[9]

-

Calculate the concentrations of chlorophyll a (Ca), chlorophyll b (Cb), and total chlorophyll using the following equations (for 80% acetone):[9]

-

Ca (µg/mL) = 12.25 * A663.2 - 2.79 * A646.8

-

Cb (µg/mL) = 21.50 * A646.8 - 5.10 * A663.2

-

Total Chlorophyll (µg/mL) = Ca + Cb

-

Signaling Pathways and Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the key pathways and experimental workflows related to the effect of this compound on chlorophyll synthesis.

Caption: Simplified signaling pathway of this compound's effect on chlorophyll synthesis.

Caption: General experimental workflow for assessing this compound's impact.

Conclusion

References

- 1. omexcanada.com [omexcanada.com]

- 2. researchgate.net [researchgate.net]

- 3. hort [journals.ashs.org]

- 4. Chlorophyll biosynthesis from glutamate or 5-aminolevulinate in intact Euglena chloroplasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Feedback Inhibition of Chlorophyll Synthesis in the Phytochrome Chromophore-Deficient aurea and yellow-green-2 Mutants of Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functions and strategies for enhancing zinc availability in plants for sustainable agriculture - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Frontiers | Zinc oxide nanoparticles improved chlorophyll contents, physical parameters, and wheat yield under salt stress [frontiersin.org]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Foliar Application of Zinc on Wheat

Introduction

Zinc (Zn) is an essential micronutrient for wheat (Triticum aestivum L.), playing a crucial role in various physiological processes, including enzyme activation, chlorophyll (B73375) production, and protein synthesis.[1][2] Zinc deficiency in wheat can lead to stunted growth, chlorosis, and significant reductions in grain yield and quality.[3] Foliar application of zinc is a highly effective method to correct deficiencies and improve zinc content in the grain, a practice known as biofortification.[4][5] These notes provide a comprehensive protocol for the foliar application of zinc on wheat, intended for researchers and agricultural scientists. While the user requested information on "Zincofol," this product appears to be a human dietary supplement.[6][7][8][9] The following protocols are based on scientific literature for commonly used zinc compounds in agriculture, such as zinc sulfate (B86663) (ZnSO₄).

1. Materials and Reagents

-

Zinc Source: Zinc sulfate heptahydrate (ZnSO₄·7H₂O) is a commonly used and cost-effective source for foliar zinc application.[5] Zinc EDTA is also effective.[5][10]

-

Wetting Agent/Surfactant: Recommended to improve the coverage and absorption of the foliar spray on the leaf surface. However, caution is advised as some surfactants mixed with ZnSO₄ may have negative effects on growth.[5]

-

Spray Equipment: Calibrated backpack sprayer or plot sprayer for uniform application.

-

Personal Protective Equipment (PPE): Safety glasses, gloves, and protective clothing.

-

pH Meter and Buffering Agents: To adjust the pH of the spray solution if necessary.

2. Experimental Protocols

This section outlines protocols for preparing and applying foliar zinc sprays to wheat in a research setting.

2.1. Preparation of Zinc Foliar Spray Solution (0.5% w/v ZnSO₄·7H₂O)

A 0.5% (w/v) aqueous solution of ZnSO₄·7H₂O is a frequently cited concentration for foliar application on wheat.[5]

Protocol:

-

Weigh 5 grams of zinc sulfate heptahydrate (ZnSO₄·7H₂O).

-

Dissolve the ZnSO₄·7H₂O in a small amount of distilled water in a beaker.

-

Transfer the dissolved solution to a 1-liter volumetric flask.

-

Bring the final volume to 1 liter with distilled water.

-

Mix the solution thoroughly.

-

If using a surfactant, add it to the solution according to the manufacturer's instructions.

-

Measure the pH of the solution and adjust if necessary to a range of 5.5-6.5 to enhance absorption and minimize leaf scorching.

2.2. Foliar Application Protocol

The timing of foliar zinc application is critical for its effectiveness in increasing grain yield and zinc concentration.

Application Timing: Multiple studies indicate that the timing of application significantly impacts the results. Common application stages include:

-

Tillering: The stage when the plant develops additional shoots from the main stalk.[1][11]

-

Booting: The stage when the head of the wheat plant is enclosed within the sheath of the flag leaf.[1][11]

-

Anthesis (Flowering): The period when the flower is open and pollination occurs.[5]

-

Milking/Grain Filling: The stage when the grain is developing and filling.[4][11]

Experimental Design:

-

A randomized complete block design (RCBD) with multiple replications (e.g., three or five) is recommended for field trials.[10][11]

-

Treatments can include different zinc concentrations, application timings, and a control group (sprayed with water only).[12][13]

Application Procedure:

-

Calibrate the sprayer to ensure a uniform application volume (e.g., 1000 L/ha).[5]

-

Conduct the foliar spray during the late afternoon or on a cloudy day to avoid rapid drying of the solution on the leaves and potential leaf burn.[5]

-

Ensure complete coverage of the plant foliage until runoff.

-

Record all relevant environmental conditions at the time of application (temperature, humidity, wind speed).

3. Data Presentation: Summary of Quantitative Data

The following tables summarize the effects of foliar zinc application on wheat from various studies.

Table 1: Effect of Foliar Zinc Application Timing on Wheat Grain Yield

| Application Timing | Zinc Application Rate | % Increase in Grain Yield (Compared to Control) | Reference |

| Tillering & Milking (Twice) | Not Specified | 50% | [11] |

| Tillering & Booting (Twice) | 216 g Zn/ha | Not specified, but significant increase observed | [11] |

| Tillering & Booting (Twice) | 0.5% Zn solution | Not specified, but positive effect on yield | [13] |

| Anthesis, 12 & 21 days after anthesis | 0.5% (w/v) ZnSO₄·7H₂O | 18.9% (average across genotypes) | [5] |

Table 2: Effect of Foliar Zinc Application on Wheat Grain Zinc Concentration

| Application Timing | Zinc Application Rate | Grain Zinc Concentration (mg/kg) - Control | Grain Zinc Concentration (mg/kg) - Treated | Reference |

| Early Milk Stage (3 applications) | 0.68 kg Zn/ha per application | 45 | 55 | [4][14] |

| Booting & Milk Stages | Not Specified | 28 | 58 | [4] |

| Grain Filling Stage (Single application) | Not Specified | 15.9 - 26.4 | 20.5 - 32.6 | [4][14] |

| Tillering & Booting | 0.5% Zn solution | Not Specified | Increased from 29.6 to 37.60 µg/g | [13] |

4. Signaling Pathways and Experimental Workflows

4.1. Experimental Workflow for Evaluating Foliar Zinc Application

Caption: Experimental workflow for assessing foliar zinc application on wheat.

4.2. Simplified Zinc Uptake and Translocation Pathway in Wheat

Caption: Simplified pathway of foliar-applied zinc uptake and translocation to the grain in wheat.

References

- 1. researchgate.net [researchgate.net]

- 2. Influence of zinc foliar spray on growth, some important physiological processes, yield and yield attributes of bread wheat under water stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academicjournals.org [academicjournals.org]

- 4. Frontiers | Formulation of zinc foliar sprays for wheat grain biofortification: a review of current applications and future perspectives [frontiersin.org]

- 5. Effects of foliar application of micronutrients on concentration and bioavailability of zinc and iron in wheat landraces and cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy ZINKOFOL L Syrup 200ml Online at Upto 25% OFF | Netmeds [netmeds.com]

- 7. genericure.in [genericure.in]

- 8. indiamart.com [indiamart.com]

- 9. 1mg.com [1mg.com]

- 10. agribiop.com [agribiop.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. journalssystem.com [journalssystem.com]

- 14. Formulation of zinc foliar sprays for wheat grain biofortification: a review of current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of Zinc/Chitosan-Folic Acid Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of Zinc/Chitosan-Folic Acid (Zn/CS-FA) nanoparticles, emerging as promising carriers for targeted drug delivery, particularly in cancer therapy. The protocols outlined below are compiled from established research, offering a comprehensive guide for the preparation and characterization of these multifunctional nanoparticles.

Introduction

Chitosan (B1678972), a natural, biocompatible, and biodegradable polysaccharide, serves as an excellent polymer matrix for nanoparticle formulation.[1] The addition of folic acid as a targeting ligand enhances the specificity of these nanoparticles towards cancer cells that overexpress folate receptors.[1] Furthermore, the incorporation of zinc, an essential trace element, can introduce additional therapeutic or imaging functionalities. These nanoparticles are designed to improve the therapeutic efficacy of anticancer drugs by enabling targeted delivery and controlled release.[1][2]

Synthesis Methodologies